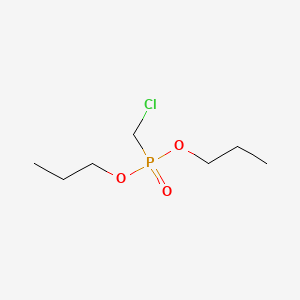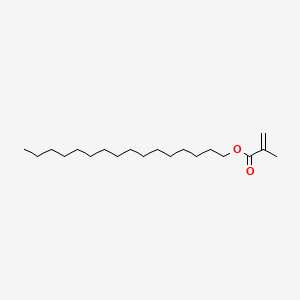
2,1,3-ベンゾチアジアゾール-5-アミン
概要
説明
2,1,3-Benzothiadiazol-5-amine is an organic compound that belongs to the benzothiadiazole family. This compound is characterized by a benzene ring fused to a thiadiazole ring, with an amine group attached at the 5-position. It is known for its unique electronic properties and is widely used in various scientific research applications.
科学的研究の応用
2,1,3-Benzothiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the development of electronic materials, such as organic light-emitting diodes and solar cells, due to its excellent electron-withdrawing properties
作用機序
Target of Action
2,1,3-Benzothiadiazol-5-amine (BT) and its derivatives are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . The primary targets of BT are these electronic devices where it plays a crucial role in improving their electronic properties .
Mode of Action
The mode of action of BT involves its strong electron-withdrawing ability. This property allows it to improve the electronic properties of the resulting organic materials when constructing molecules with the unit core of BT and its derivatives .
Biochemical Pathways
These compounds are used in various electronic devices, indicating that BT may influence the pathways related to light emission and energy transfer in these systems .
Pharmacokinetics
Information on the pharmacokinetics of BT is limited. It’s known that bt is a solid compound with a melting point of 112-115° c and a boiling point of 303° c at 760 mmhg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of BT’s action is the improvement of the electronic properties of organic materials . This leads to enhanced performance of electronic devices such as organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Action Environment
The action of BT can be influenced by various environmental factors. For instance, the solvent used in the synthesis of BT derivatives can affect the solubility of the compound . Additionally, temperature can influence the state of BT, given its specific melting and boiling points .
生化学分析
Biochemical Properties
2,1,3-Benzothiadiazol-5-amine plays a crucial role in biochemical reactions due to its strong electron-withdrawing ability. This property makes it an effective acceptor unit in the development of photoluminescent compounds and organic light-emitting diodes . In biochemical contexts, 2,1,3-Benzothiadiazol-5-amine interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, modulating their catalytic activity and affecting metabolic pathways . Additionally, 2,1,3-Benzothiadiazol-5-amine can bind to DNA and RNA, potentially influencing gene expression and cellular processes .
Cellular Effects
2,1,3-Benzothiadiazol-5-amine exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, 2,1,3-Benzothiadiazol-5-amine can impact cellular metabolism and gene expression, leading to changes in cell function and viability . Furthermore, this compound has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of 2,1,3-Benzothiadiazol-5-amine involves its interaction with various biomolecules. It can bind to enzymes, such as cytochrome P450, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and context . Additionally, 2,1,3-Benzothiadiazol-5-amine can interact with nucleic acids, influencing gene expression by modulating transcription factors and other regulatory proteins . These interactions at the molecular level contribute to the compound’s diverse biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,1,3-Benzothiadiazol-5-amine can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and cell types used . In vitro studies have demonstrated that prolonged exposure to 2,1,3-Benzothiadiazol-5-amine can lead to cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2,1,3-Benzothiadiazol-5-amine in animal models are dose-dependent. At low doses, it has been observed to exert beneficial effects on cellular function and metabolism . At higher doses, 2,1,3-Benzothiadiazol-5-amine can induce toxic effects, including oxidative stress and apoptosis . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications . Additionally, high doses of 2,1,3-Benzothiadiazol-5-amine have been associated with adverse effects on liver and kidney function in animal studies .
Metabolic Pathways
2,1,3-Benzothiadiazol-5-amine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a key role in the metabolism of xenobiotics and endogenous compounds, and their activity can be modulated by 2,1,3-Benzothiadiazol-5-amine . This compound can also affect metabolic flux and metabolite levels by influencing the activity of key metabolic enzymes . Additionally, 2,1,3-Benzothiadiazol-5-amine has been shown to interact with cofactors such as NADPH, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of 2,1,3-Benzothiadiazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular localization and accumulation . Additionally, 2,1,3-Benzothiadiazol-5-amine can bind to serum proteins, affecting its distribution in the bloodstream and tissues . These transport and distribution mechanisms play a crucial role in determining the bioavailability and efficacy of 2,1,3-Benzothiadiazol-5-amine in therapeutic applications.
Subcellular Localization
The subcellular localization of 2,1,3-Benzothiadiazol-5-amine is influenced by various targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects . For instance, 2,1,3-Benzothiadiazol-5-amine has been shown to accumulate in the nucleus, where it can interact with DNA and transcription factors . Additionally, its localization to the mitochondria can influence mitochondrial function and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions: 2,1,3-Benzothiadiazol-5-amine can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine. This reaction yields 2,1,3-benzothiadiazole, which can then be further functionalized to obtain 2,1,3-benzothiadiazol-5-amine .
Industrial Production Methods: Industrial production of 2,1,3-benzothiadiazol-5-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using spectroscopic techniques .
化学反応の分析
Types of Reactions: 2,1,3-Benzothiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Under reducing conditions, it can be converted back to the parent o-phenylenediamine.
Substitution: It readily undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: o-Phenylenediamine.
Substitution: Nitro and halogenated derivatives.
類似化合物との比較
2,1,3-Benzothiadiazole: The parent compound without the amine group.
1,2,3-Benzothiadiazole: A structural isomer with different electronic properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of larger molecules and conductive polymers
Uniqueness: 2,1,3-Benzothiadiazol-5-amine is unique due to the presence of the amine group at the 5-position, which imparts distinct electronic and chemical properties. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
2,1,3-benzothiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJPKRSKPOCUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310771 | |
| Record name | 2,1,3-benzothiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-37-3 | |
| Record name | 874-37-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,1,3-benzothiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-Benzothiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1362461.png)






